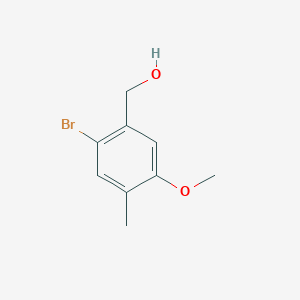

(2-Bromo-5-methoxy-4-methylphenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-5-methoxy-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMVGEWQOADZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482081 | |

| Record name | (2-bromo-5-methoxy-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57295-33-7 | |

| Record name | (2-bromo-5-methoxy-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-5-methoxy-4-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Role of Substituted Arylmethanols in Synthesis

Substituted arylmethanols, also known as benzylic alcohols, are a cornerstone class of intermediates in organic chemistry. Their significance lies in the reactivity of the hydroxyl group, which can be readily oxidized to aldehydes or carboxylic acids, or converted into a range of other functional groups. This versatility makes them invaluable precursors for a multitude of more complex molecules.

Furthermore, the aromatic ring of these alcohols can be functionalized to introduce additional substituents, thereby modifying the electronic and steric properties of the molecule. These compounds are pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. For instance, m-methoxy benzyl (B1604629) alcohol serves as a crucial intermediate in the synthesis of the cardiovascular drug clonidine (B47849) hydrochloride. google.com Research has also demonstrated that arylmethanols can participate in advanced catalytic reactions, such as palladium-catalyzed arylations, to form biaryl compounds, which are prevalent structural motifs in many biologically active molecules and functional materials. nih.gov

Investigating Halogenated Methoxy Methylbenzyl Alcohols: a Research Rationale

The specific combination of a halogen, a methoxy (B1213986) group, and a methyl group on a benzyl (B1604629) alcohol scaffold, as seen in (2-Bromo-5-methoxy-4-methylphenyl)methanol, is of particular interest to synthetic chemists for several reasons. Each substituent imparts distinct properties that can be strategically exploited.

The Bromo Group: The bromine atom is an excellent leaving group and a key handle for cross-coupling reactions. It allows for the formation of new carbon-carbon or carbon-heteroatom bonds through well-established catalytic methods like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This enables the straightforward introduction of diverse chemical moieties at a specific position on the aromatic ring.

The Methoxy and Methyl Groups: These electron-donating groups influence the reactivity of the aromatic ring, affecting the rates and regioselectivity of subsequent reactions. In the context of medicinal chemistry, methoxy and methyl groups can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Studies on related brominated and methoxylated compounds have revealed their potential as potent cytotoxic agents against cancer cell lines, underscoring the importance of these functional groups in designing new therapeutic agents. nih.govmdpi.com

The Methanol (B129727) Group: The primary alcohol function (-CH₂OH) is a versatile site for modification. It can be oxidized to an aldehyde for use in reactions like Wittig or Grignard additions, or further to a carboxylic acid. It can also be converted to an ether, ester, or halide, providing numerous pathways for molecular elaboration.

The strategic placement of these groups on the phenyl ring provides a multifunctional building block, allowing for a stepwise and controlled synthesis of complex target molecules.

Key Academic Research Areas and Applications

Retrosynthetic Disconnections and Strategic Considerations

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections." For this compound, several disconnections are plausible. A primary disconnection would be at the C-C bond between the aromatic ring and the hydroxymethyl group. This suggests a precursor aldehyde or carboxylic acid that can be reduced to the desired alcohol. Another key consideration is the order of introducing the substituents onto the aromatic ring. The directing effects of the substituents play a crucial role in the feasibility and outcome of electrophilic aromatic substitution reactions. For instance, the methoxy and methyl groups are ortho-, para-directing, while the bromo group is also ortho-, para-directing but deactivating. The hydroxymethyl group is a meta-directing deactivator. Careful planning is necessary to achieve the desired 1,2,4,5-substitution pattern.

Convergent and Linear Synthesis Pathways

Both convergent and linear strategies can be envisioned for the synthesis of this compound.

The choice between these pathways depends on the availability of starting materials and the efficiency of the individual reactions. fiveable.me

A key step in many synthetic routes to benzylic alcohols is the formation of the carbon-carbon bond between the aromatic ring and the hydroxymethyl carbon. Organometallic reagents are frequently employed for this purpose.

Grignard Reactions: Grignard reagents, or organomagnesium halides, are powerful nucleophiles that react with carbonyl compounds. cerritos.eduutdallas.edu For the synthesis of this compound, a Grignard reagent derived from a suitably substituted bromobenzene (B47551) could react with formaldehyde (B43269) to yield the target primary alcohol. However, the presence of the bromo substituent on the target molecule complicates the direct formation of a Grignard reagent from a poly-brominated precursor. A more viable strategy would involve forming the Grignard reagent from a precursor without the final bromo group and introducing it later. It's crucial to conduct Grignard reactions under anhydrous conditions, as the reagent is highly reactive with protic solvents like water. cerritos.eduodinity.com

A common and effective method for synthesizing benzylic alcohols is the reduction of a corresponding carbonyl compound, such as an aldehyde or a ketone. tandfonline.com This approach is often chemoselective and provides high yields.

The reduction of a precursor like 2-bromo-5-methoxy-4-methylbenzaldehyde would directly yield the target molecule. Several reducing agents can be employed for this transformation.

Common Reducing Agents for Aldehyde to Alcohol Reduction

| Reducing Agent | Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Typically in alcoholic solvents (e.g., methanol (B129727), ethanol) at room temperature. ugm.ac.id | A mild and selective reagent, well-suited for reducing aldehydes in the presence of other functional groups. ugm.ac.id |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, often at reduced temperatures. | A very powerful reducing agent, capable of reducing a wide range of carbonyl compounds. Requires careful handling due to its high reactivity. |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) | An environmentally friendly method, but may also reduce other functional groups like alkenes or alkynes. |

Biocatalytic methods using plant-based enzymes are also emerging as environmentally friendly alternatives for the reduction of benzaldehydes to benzyl (B1604629) alcohols. tandfonline.com

The installation of the bromo, methoxy, and methyl groups onto the aromatic ring is typically achieved through electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The order of these reactions is critical to ensure the correct regiochemistry.

Aromatic Bromination: The introduction of the bromine atom can be accomplished using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ or AlBr₃. libretexts.org N-Bromosuccinimide (NBS) is another common brominating agent. nih.gov The directing effects of the existing substituents will determine the position of bromination. For example, the methoxy group is a strong activating group and will direct the incoming electrophile to the ortho and para positions. nih.gov

Friedel-Crafts Reactions: The methyl group can be installed via a Friedel-Crafts alkylation reaction, using an alkyl halide (e.g., methyl chloride) and a Lewis acid catalyst. Friedel-Crafts acylation followed by reduction can also be used to avoid polyalkylation.

Nucleophilic Aromatic Substitution: While less common for installing these specific groups, nucleophilic aromatic substitution (SNAr) can be a useful strategy in certain contexts, particularly for introducing nucleophiles to highly electron-deficient aromatic rings.

Catalytic Approaches in the Synthesis of Substituted Arylmethanols

Catalysis, particularly with transition metals like palladium, has revolutionized the synthesis of complex organic molecules, including substituted arylmethanols.

Palladium catalysts are exceptionally versatile and are used in a wide array of transformations.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. For instance, a Suzuki coupling could be used to join a boronic acid derivative of the aromatic ring with a suitable coupling partner. Palladium catalysts can also be used for the direct arylation of benzylic C-H bonds, offering a more atom-economical approach. rsc.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. berkeley.edusemanticscholar.orgorganic-chemistry.org While not directly applicable to the synthesis of the target alcohol, it is a key technology for synthesizing related aniline (B41778) derivatives from aryl bromides. berkeley.edusemanticscholar.orgorganic-chemistry.orgnih.govacs.org The choice of ligand is crucial for the success of these reactions.

C-O Bond Formation: Palladium catalysts have also been developed for the formation of carbon-oxygen bonds, enabling the synthesis of aryl ethers from aryl halides and alcohols. nih.govnih.gov

Emerging Transition Metal Catalysis (e.g., manganese pincer catalysis)

The field of transition metal catalysis is increasingly shifting towards earth-abundant and less toxic metals, with manganese emerging as a prominent candidate. Manganese pincer complexes, in particular, have garnered significant attention for their catalytic prowess in a variety of organic transformations, including the synthesis of benzylic alcohols and their derivatives. These complexes are characterized by a central manganese atom held in a rigid framework by a tridentate ligand, which imparts high stability and unique reactivity.

Manganese pincer catalysts have proven effective in α-alkylation reactions of ketones with alcohols, a key step in forming carbon-carbon bonds. nih.gov For instance, novel NNN pincer manganese complexes based on a pyrazole (B372694) skeleton have demonstrated efficient catalytic activity in the α-alkylation of acetophenone (B1666503) with 4-methoxybenzyl alcohol. nih.gov The selection of the base in these reactions is crucial, with NaOH emerging as a superior choice, yielding the desired product in 81% yield. nih.gov Generally, electron-donating groups on the phenyl ring of the aryl alcohol have a positive impact on the product yield. nih.gov

Furthermore, manganese(I)-pincer complexes have been successfully applied in the N-alkylation of amines with alcohols through a borrowing hydrogen or hydrogen auto-transfer mechanism. beilstein-journals.orgnih.gov This method is highly atom-economical and environmentally benign. For example, a Mn(I)-pincer complex can catalyze the coupling of various alcohols and primary amines to produce N-alkylated products with good yields. beilstein-journals.org These reactions often employ a low catalyst loading and can proceed under relatively mild conditions. nih.gov The versatility of these catalysts is highlighted by their application in the dehydrogenative cross-coupling of primary alcohols to form esters, a reaction catalyzed by a pincer complex of manganese in the presence of a catalytic amount of base. elsevierpure.com

The development of manganese pincer catalysts is still in its early stages, but their potential to replace more expensive and toxic noble metal catalysts is clear. nih.gov Their application in acceptorless dehydrogenative coupling reactions for the formation of imines, amides, and quinazolinones from primary alcohols further underscores their importance in sustainable chemical synthesis. researchgate.net

| Catalyst Type | Reaction | Substrates | Key Features |

| NNN pincer manganese complex | α-alkylation | Acetophenone, 4-methoxybenzyl alcohol | High efficiency, base-dependent yield nih.gov |

| Mn(I)-pincer complex | N-alkylation of amines | Alcohols, primary amines | Atom-economical, good yields beilstein-journals.org |

| PN³-pincer ligand-supported Mn(I) complex | Alkylation of amines | Primary and secondary alcohols | Low catalyst loading, mild conditions nih.gov |

| Manganese pincer complex | Dehydrogenative cross-coupling | Primary alcohols | Forms cross-esters, liberates H₂ elsevierpure.com |

Organocatalytic Systems in Benzylic Alcohol Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to metal-based catalysts. This approach avoids the issues of metal toxicity and contamination of the final product, which is particularly important in the synthesis of pharmaceuticals and fine chemicals.

One notable organocatalytic approach to benzylic alcohols involves the selective monooxidation of alkylated benzenes. acs.org This can be achieved using bis(methanesulfonyl) peroxide as an oxidant, which selectively forms benzylic mesylates that can be subsequently hydrolyzed to the corresponding benzylic alcohols. acs.org A key advantage of this method is its broad substrate scope and high functional group tolerance. acs.org A proton-coupled electron transfer (PCET) mechanism is thought to be responsible for the observed selectivity for monooxygenation, preventing over-oxidation to ketones. acs.org

Chiral phosphine (B1218219) catalysts have been employed for the enantioselective synthesis of benzylic ethers from γ-aryl-substituted alkynoates and alcohols. organic-chemistry.org This method bypasses the need for pre-synthesized enantioenriched benzylic alcohols. The reaction proceeds under mild conditions and demonstrates high enantioselectivity across a range of substrates. organic-chemistry.org The resulting benzylic ethers can be valuable intermediates or final products. organic-chemistry.org

Furthermore, photocatalytic methods are emerging as a green and efficient way to synthesize benzylic alcohols. A photocatalytic direct decarboxylative hydroxylation of carboxylic acids allows for the conversion of readily available starting materials into alcohols under very mild conditions, using molecular oxygen as a green oxidant and visible light as the energy source. organic-chemistry.org

| Catalytic System | Reaction Type | Key Advantages |

| Bis(methanesulfonyl) peroxide | Selective C-H oxidation | Broad substrate scope, high functional group tolerance, avoids over-oxidation acs.org |

| Chiral phosphine catalysts | Enantioselective C-O bond formation | Bypasses enantioenriched alcohols, high enantioselectivity, mild conditions organic-chemistry.org |

| Photocatalysis with O₂ | Decarboxylative hydroxylation | Uses green oxidant, mild reaction conditions, utilizes visible light organic-chemistry.org |

Modern Synthetic Techniques and Process Intensification

Continuous Flow Chemistry for Benzylic Alcohol Synthesis and Functionalization

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis of benzylic alcohols and their subsequent functionalization are well-suited to this technology.

Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. For instance, the preparation of benzylic sodium organometallics can be performed in a continuous flow setup, which are then trapped with various electrophiles like epoxides, ketones, or aldehydes to yield functionalized alcohols. uni-muenchen.de This method has been successfully applied to the synthesis of a range of secondary and tertiary alcohols with good to excellent yields. uni-muenchen.de

The oxidation of benzylic alcohols to the corresponding aldehydes or ketones can also be efficiently carried out in continuous flow systems. researchgate.netrsc.org Using immobilized catalysts, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) derivatives, allows for easy separation of the catalyst from the product stream, facilitating catalyst recycling and product purification. researchgate.net An improved method for the oxidation of benzylic alcohols using bleach (NaOCl) in a two-step continuous flow microreactor has been reported, achieving complete conversion in less than a minute without the need for metal catalysts. rsc.org

Furthermore, electrochemical methods integrated into continuous flow reactors provide a practical and cost-effective approach for the selective monooxygenation of benzylic C(sp³)–H bonds to form benzylic alcohols. chemistryviews.org This catalyst- and chemical oxidant-free method demonstrates broad substrate scope and high site selectivity, and its scalability has been proven by producing multigram quantities of product. chemistryviews.org

Principles of Green Chemistry and Sustainable Approaches in Methanol-Related Syntheses

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. These principles are highly relevant to the synthesis of this compound and its analogues.

The 12 principles of green chemistry, established by Paul Anastas and John Warner, guide chemists toward more sustainable practices. yale.eduijpsjournal.comum-palembang.ac.id These include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using renewable feedstocks. yale.eduresearchgate.netrjpn.org

In the context of methanol-related syntheses, these principles can be applied in several ways:

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. yale.eduum-palembang.ac.id The transition metal and organocatalytic methods discussed previously are prime examples of this principle in action.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduum-palembang.ac.id Reactions like the borrowing hydrogen mechanism for N-alkylation are highly atom-economical. beilstein-journals.orgnih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary wherever possible and innocuous when used. yale.edu Research into solvent-free reactions or the use of greener solvents like water is an active area of investigation. researchgate.net

Design for Energy Efficiency: Energy requirements should be minimized. yale.edurjpn.org Photochemical and electrochemical methods that operate at ambient temperature and pressure contribute to this goal. organic-chemistry.orgchemistryviews.org

Use of Renewable Feedstocks: A raw material should be renewable whenever practicable. yale.edu While not always feasible for complex aromatic compounds, the use of bio-derived solvents or reagents is a step in this direction.

By integrating these principles into the design of synthetic routes, the environmental impact of producing this compound and related compounds can be significantly reduced.

Photoredox Catalysis in C-X Bond Transformations and C-C Bond Formation

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild and environmentally friendly conditions. mdpi.combeilstein-journals.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates. unipv.it

In the context of benzylic alcohol synthesis and functionalization, photoredox catalysis has been applied to both C-X bond transformations and C-C bond formation. For instance, the photo-oxidation of benzyl alcohol can proceed under mild light conditions to yield aryl aldehydes or ketones. mdpi.com Furthermore, α-brominated or α-chlorinated esters can be directly oxidized via a photocatalytic method to form α-ketoacid esters, demonstrating a C-X bond transformation. mdpi.com

The generation of benzylic radicals from benzylic alcohols can be achieved through photoredox catalysis. beilstein-journals.org These radicals can then participate in various C-C bond-forming reactions. For example, a dual photoredox and copper catalysis system has been developed for the highly enantioselective oxidation of benzylic C(sp³)–H bonds of arylalkanes. chemrxiv.org This method allows for the synthesis of chiral alcohols and esters directly from readily available starting materials with high enantioselectivity. chemrxiv.org

Exploration of Reaction Pathways for Functional Group Transformations

The structure of this compound features several reactive sites that can undergo a variety of functional group transformations. The primary alcohol (-CH₂OH), the aryl bromide (Ar-Br), and the electron-rich aromatic ring are all amenable to chemical modification.

Oxidation of the Alcohol: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions determines the product. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would likely yield (2-bromo-5-methoxy-4-methylphenyl)carbaldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) could lead to 2-bromo-5-methoxy-4-methylbenzoic acid.

Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. Alternatively, it can be directly substituted under acidic conditions or via conversion to an alkyl halide using reagents like SOCl₂ or PBr₃.

Cross-Coupling Reactions at the Aryl Bromide: The carbon-bromine bond is a key site for forming new carbon-carbon or carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 2-position of the benzene (B151609) ring.

A plausible reaction pathway could involve the initial protection of the alcohol group, followed by a cross-coupling reaction at the bromide position, and subsequent deprotection and further modification of the alcohol.

Table 1: Potential Functional Group Transformations

| Functional Group | Reagent/Condition | Product Type |

|---|---|---|

| Benzylic Alcohol | PCC, CH₂Cl₂ | Aldehyde |

| Benzylic Alcohol | KMnO₄, heat | Carboxylic Acid |

| Benzylic Alcohol | SOCl₂ | Benzyl Chloride |

| Aryl Bromide | Arylboronic acid, Pd catalyst, base | Biaryl |

Elucidation of Catalyst Cycles in Mediated Reactions

Palladium-catalyzed cross-coupling reactions are central to the functionalization of aryl halides like this compound. The general catalytic cycle for a Suzuki coupling, for instance, would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form an arylpalladium(II) complex. The presence of the hydroxymethyl group in the ortho position could potentially influence the rate of this step through intramolecular coordination.

Transmetalation: The organoboron reagent (e.g., a boronic acid) reacts with the arylpalladium(II) complex in the presence of a base. The organic group from the boron is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout the cycle. The choice of ligand can influence the rates of oxidative addition and reductive elimination, as well as prevent catalyst deactivation.

Understanding Regioselectivity and Stereoselectivity in Complex Transformations

For a molecule like this compound, regioselectivity would be a key consideration in electrophilic aromatic substitution reactions. The directing effects of the existing substituents would guide the position of an incoming electrophile. The methoxy group is a strong activating group and directs ortho and para. The methyl group is also an activating ortho, para-director. The bromine is a deactivating but ortho, para-directing substituent. The hydroxymethyl group is weakly deactivating. The interplay of these effects would determine the final position of substitution.

Stereoselectivity would become relevant if the benzylic alcohol or a derivative were to participate in reactions that create a new chiral center. For instance, the reduction of a ketone derived from the oxidation of the starting alcohol could, with the use of a chiral reducing agent, lead to the formation of a chiral secondary alcohol with a preference for one enantiomer. Without a chiral influence, a racemic mixture would be expected.

Kinetic Studies and Reaction Rate Analysis

No specific kinetic studies on reactions involving this compound have been found in the literature. However, general principles suggest that the rates of its reactions would be influenced by several factors:

Concentration of Reactants: Higher concentrations of the substrate, reagents, and catalyst (if applicable) would generally lead to a faster reaction rate.

Temperature: Increasing the reaction temperature typically increases the reaction rate by providing more kinetic energy to the molecules.

Solvent: The polarity and coordinating ability of the solvent can significantly impact reaction rates, especially in catalytic reactions where it can affect the stability of intermediates.

Electronic Effects: The electron-donating methoxy and methyl groups on the aromatic ring could influence the rate of reactions at the aryl bromide. For example, they might slightly decrease the rate of oxidative addition in palladium catalysis compared to an unsubstituted bromobenzene due to the increased electron density at the reaction center.

Table 2: Factors Influencing Reaction Rates

| Factor | General Effect on Rate |

|---|---|

| Increased Temperature | Increase |

| Increased Reactant Concentration | Increase |

| Catalyst Presence | Increase (for catalyzed reactions) |

Intermediate Identification and Characterization in Reaction Mechanisms

The identification of reaction intermediates is crucial for confirming a proposed mechanism. For reactions involving this compound, various spectroscopic and analytical techniques could be employed.

In palladium-catalyzed cross-coupling reactions , the key intermediates are arylpalladium(II) species. These can sometimes be isolated or characterized in situ using techniques like ³¹P NMR spectroscopy if phosphine ligands are used.

For nucleophilic substitution reactions at the benzylic carbon, a carbocation intermediate might be formed, especially under acidic conditions. The stability of this benzylic carbocation would be enhanced by the electron-donating groups on the aromatic ring.

In oxidation reactions , the exact intermediates would depend on the oxidant used. For example, with chromium-based reagents, chromate (B82759) esters are often formed as intermediates.

Characterization of these transient species often requires specialized techniques such as low-temperature NMR, mass spectrometry, or trapping experiments where a reactive species is added to intercept and stabilize the intermediate.

Computational Chemistry and Theoretical Studies on 2 Bromo 5 Methoxy 4 Methylphenyl Methanol and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of (2-Bromo-5-methoxy-4-methylphenyl)methanol. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electron distribution and predict reactivity. nih.govcuny.edu

DFT, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), is a common choice for optimizing molecular geometry and calculating electronic properties of substituted aromatic compounds. researchgate.netufms.br These calculations provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. dergipark.org.tr For analogues, substitutions on the aromatic ring can alter this energy gap, thereby tuning the molecule's reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. MEP diagrams visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ufms.brnih.gov For this compound, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups would represent regions of negative potential (red/yellow), while the hydrogen of the hydroxyl group would be a site of positive potential (blue), indicating its role as a hydrogen bond donor.

Global reactivity descriptors, derived from the energies of frontier orbitals, can be calculated to quantify chemical reactivity and selectivity. These include electronegativity, chemical potential, hardness, softness, and the electrophilicity index. dergipark.org.tr

Table 1: Calculated Electronic Properties of a Representative Analogous Compound (e.g., a substituted quinazoline (B50416) derivative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.79 eV |

Note: The values in this table are illustrative for an analogous heterocyclic compound and demonstrate the type of data generated from DFT calculations. ufms.br

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on the electronic structure, molecular modeling and dynamics (MD) simulations provide insights into the molecule's conformational flexibility and its interactions with other molecules over time. nih.gov

Conformational analysis of this compound is essential as the rotation around the C-C bond connecting the phenyl ring and the methanol (B129727) group, as well as the C-O bonds of the methoxy and hydroxyl groups, allows for multiple spatial arrangements (conformers). Molecular mechanics force fields, such as AMBER, can be used to perform initial conformational searches to identify low-energy structures. nih.gov These stable conformers can then be further optimized using higher-level quantum chemistry methods to determine their relative energies and populations at thermal equilibrium.

MD simulations can model the dynamic behavior of the molecule, including its interactions with solvent molecules or biological receptors. These simulations would reveal the stability of intramolecular hydrogen bonds (e.g., between the hydroxyl group and the methoxy oxygen) and the preferred patterns of intermolecular hydrogen bonding in a condensed phase. For instance, studies on substituted benzyl (B1604629) alcohol-water clusters have shown how substituents affect the strength and geometry of hydrogen bonds. iaea.org The electron-donating methoxy and methyl groups, along with the electron-withdrawing bromo group, would collectively influence the hydrogen-bonding capabilities of the hydroxyl group in this compound.

Theoretical Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods are highly effective in predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding constants, which are then converted to chemical shifts (δ). nih.govnih.gov Theoretical ¹H and ¹³C NMR spectra can be generated for this compound. The predicted chemical shifts for the aromatic protons, the methyl and methoxy protons, and the methylene (B1212753) protons of the methanol group can be compared with experimental data for verification. For example, the ¹³C chemical shift of a methoxy group is sensitive to its steric environment; the presence of adjacent substituents can cause a downfield shift, a phenomenon that can be accurately modeled computationally. researchgate.net In related brominated methoxybenzene derivatives, ¹H NMR signals for methoxy groups typically appear around 3.7-3.9 ppm, while ¹³C NMR signals for methoxy carbons are observed around 55-56 ppm. beilstein-journals.orgnih.gov

Vibrational Spectroscopy: The harmonic vibrational frequencies for this compound can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net While calculated frequencies are often systematically higher than experimental ones, they can be scaled by an appropriate factor to achieve good agreement. nih.gov This allows for the confident assignment of experimental vibrational bands to specific molecular motions, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the aromatic C-Br stretch.

Molecular Properties: A variety of physicochemical properties can be predicted computationally. These descriptors are crucial for understanding the molecule's behavior in different environments.

Table 2: Predicted Molecular Properties of this compound and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP | Topological Polar Surface Area (Ų) |

| This compound | C₉H₁₁BrO₂ | 231.09 | 2.1 | 29.5 |

| (2-Bromo-4,5-dimethoxyphenyl)methanol nih.gov | C₉H₁₁BrO₃ | 247.09 | 1.7 | 38.7 |

| (2-Bromo-4-methylphenyl)methanol nih.gov | C₈H₉BrO | 201.06 | 2.1 | 20.2 |

| (5-Bromo-2-methoxy-4-methylphenyl)methanol guidechem.com | C₉H₁₁BrO₂ | 231.09 | 2.1 | 29.5 |

Data sourced from PubChem and Guidechem. nih.govnih.govguidechem.comuni.lu

Computational Elucidation of Reaction Mechanisms, Transition States, and Energy Profiles

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing details that are often inaccessible through experiments alone. researchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can map out the entire reaction pathway.

This involves locating and characterizing the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. youtube.com By calculating the energies of these species, a reaction energy profile can be constructed. This profile shows the energy changes as the reaction progresses, with the height of the energy barriers (activation energies, ΔG‡) determining the reaction rate (kinetics). youtube.comresearchgate.net For example, the mechanism for the oxidation of a benzyl alcohol analogue to the corresponding aldehyde can be studied computationally to identify the key intermediates and the rate-determining step. researchgate.netresearchgate.net Similarly, the dehydration of a tertiary benzyl alcohol to form an alkene, a potential side reaction, can be modeled to understand its feasibility under specific conditions. mdpi.com

These calculations can also clarify the role of catalysts, solvent effects, and the origins of selectivity in a reaction. For instance, MD simulations can be combined with quantum mechanics (QM/MM methods) to model a reaction within a solvent box, providing a more realistic depiction of the reaction environment. researchgate.net

Structure-Reactivity Relationship Studies from a Theoretical Perspective

Theoretical studies are highly valuable for establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). These models correlate the structural or physicochemical properties of a series of related compounds with their biological activity or chemical reactivity. researchgate.net

For analogues of this compound, a QSAR study would involve calculating a range of molecular descriptors for each compound. researchgate.net These descriptors can be electronic (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP). researchgate.net Statistical methods, such as multiple linear regression, are then used to build a mathematical model that links these descriptors to an observed activity (e.g., antifungal potency). researchgate.netnih.govacs.org

Such models, once validated, can predict the activity of new, yet-to-be-synthesized analogues. flemingcollege.ca This rational, in silico approach is a cornerstone of modern drug design and materials science, as it significantly reduces the time and resources required for experimental screening. nih.govflemingcollege.ca For brominated aromatic compounds, which include many flame retardants and biologically active molecules, QSAR models have been developed to predict properties like endocrine-disrupting potencies, highlighting the power of theoretical approaches in assessing both the utility and potential hazards of chemical compounds. researchgate.netnih.gov

Chemical Transformations and Synthetic Applications of 2 Bromo 5 Methoxy 4 Methylphenyl Methanol

Derivatization of the Benzylic Alcohol Moiety

The benzylic alcohol group in (2-Bromo-5-methoxy-4-methylphenyl)methanol is a primary site for various functional group interconversions, including oxidation, etherification, esterification, and dehydrogenation.

Controlled Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 2-bromo-5-methoxy-4-methylbenzaldehyde, or the carboxylic acid, 2-bromo-5-methoxy-4-methylbenzoic acid, by careful selection of the oxidizing agent and reaction conditions.

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (B109758) (DCM) are commonly employed for this transformation. These reactions are typically carried out at room temperature and afford the aldehyde in high yield.

To obtain the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide (CrO₃) in an acidic medium (Jones oxidation). These more vigorous conditions ensure the complete oxidation of the alcohol.

| Product | Oxidizing Agent | Solvent | Typical Conditions | Yield |

|---|---|---|---|---|

| Aldehyde | PCC | DCM | Room Temperature, 2-4 h | High |

| Aldehyde | DMP | DCM | Room Temperature, 1-3 h | Excellent |

| Carboxylic Acid | KMnO₄ | aq. NaOH/t-BuOH | Reflux, 4-8 h | Good |

| Carboxylic Acid | CrO₃/H₂SO₄ (Jones Reagent) | Acetone | 0°C to Room Temperature, 1-2 h | Good to Excellent |

Formation of Ethers and Esters

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. The Williamson ether synthesis is a common method for preparing ethers from this alcohol. wikipedia.orgmasterorganicchemistry.com This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile in a substitution reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com

Esterification is typically achieved through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a viable method. Alternatively, for a more rapid and often higher-yielding reaction, an acyl chloride can be used in the presence of a non-nucleophilic base like pyridine.

| Reaction | Reagents | Base/Catalyst | Solvent | Typical Conditions |

|---|---|---|---|---|

| Etherification (Williamson) | Alkyl Halide (e.g., CH₃I, BnBr) | NaH | THF, DMF | 0°C to Room Temperature |

| Esterification (Fischer) | Carboxylic Acid (e.g., CH₃COOH) | H₂SO₄ (cat.) | Excess Carboxylic Acid or inert solvent | Reflux |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | Pyridine | DCM, THF | 0°C to Room Temperature |

Catalytic Dehydrogenation Reactions

Catalytic dehydrogenation offers an environmentally benign alternative to traditional oxidation methods for converting alcohols to carbonyl compounds, with the only byproduct being hydrogen gas. This transformation is typically carried out using a transition metal catalyst, often from the platinum group metals like ruthenium or iridium, in a high-boiling solvent and in the absence of a hydrogen acceptor. The reaction generally requires elevated temperatures to proceed efficiently. Iron-based catalysts have also been developed as a more economical and environmentally friendly option for the acceptorless dehydrogenation of benzylic alcohols.

Reactivity of the Aryl Bromide Substituent

The aryl bromide functionality of this compound is a key handle for the construction of carbon-carbon and carbon-heteroatom bonds through various cross-coupling and organometallic reactions.

Diverse Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig Amination)

The bromine atom on the aromatic ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com This reaction is highly versatile and tolerates a wide range of functional groups.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. nih.gov This reaction is typically carried out in the presence of a palladium catalyst and a base. A related compound, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile, has been shown to undergo Heck coupling with ethyl acrylate (B77674) at high temperatures.

The Sonogashira coupling is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.net

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. nih.gov This reaction is a powerful method for the synthesis of arylamines.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryl |

| Heck | Alkene | Pd(OAc)₂/Ligand | Et₃N, K₂CO₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, piperidine | Aryl Alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/Ligand | NaOtBu, K₃PO₄ | Arylamine |

Lithiation-Quenching Reactions and Magnesium Enolate Chemistry

The aryl bromide can be converted into an aryllithium species through a lithium-halogen exchange reaction, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. It is often necessary to protect the benzylic alcohol, for instance as a silyl (B83357) ether, prior to this step to prevent deprotonation by the organolithium reagent. The resulting aryllithium is a potent nucleophile and can be quenched with a variety of electrophiles, such as carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form secondary or tertiary alcohols), or alkyl halides.

While magnesium enolate chemistry is not directly applicable to this compound, the aldehyde or ketone derivatives synthesized from it can be used to generate magnesium enolates. For example, the corresponding aldehyde can undergo a Grignard reaction, and the resulting secondary alcohol can be oxidized to a ketone. This ketone can then be deprotonated to form a magnesium enolate, which can participate in various carbon-carbon bond-forming reactions.

Reductive Debromination Strategies

The selective removal of the bromine atom from this compound can be a crucial step in a synthetic sequence, yielding (5-methoxy-4-methylphenyl)methanol. This transformation, known as reductive debromination or hydrodebromination, can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. acs.orglookchem.com

Catalytic hydrogenation typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. acs.org The reaction is generally carried out under neutral conditions, which is advantageous when sensitive functional groups are present in the molecule. acs.org The choice of hydrogen source can vary, with hydrogen gas being a common and cost-effective option, particularly for industrial applications. lookchem.com Other hydrogen donors, such as formate (B1220265) salts, can also be employed. lookchem.com

The general mechanism for catalytic hydrogenation of aryl halides involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by reaction with a hydride source and subsequent reductive elimination to yield the dehalogenated product and regenerate the catalyst. The reactivity of aryl halides in catalytic hydrogenation is generally in the order of I > Br > Cl > F, making the debromination of this compound a feasible process. acs.org

Table 1: Typical Conditions for Reductive Debromination of Aryl Bromides

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Methanol (B129727) | Room Temperature | Atmospheric | acs.org |

| 10% Pd/C | Formate Salts | Various | Room Temperature | Atmospheric | lookchem.com |

| Pd(OAc)₂ with phosphine (B1218219) ligand | H₂ gas | Various | Room Temperature | 1-10 atm | General Knowledge |

| Raney Nickel | H₂ gas | Ethanol | Room Temperature | 1-5 atm | General Knowledge |

The selection of the specific catalytic system and reaction conditions can be optimized to achieve high yields and selectivity, ensuring the integrity of the benzylic alcohol and methoxy (B1213986) groups in the molecule.

Modifications and Reactivity of the Aromatic Methoxy Group

The methoxy group in this compound can be selectively cleaved to unveil a hydroxyl group, a transformation known as O-demethylation. This process is of significant importance in the synthesis of natural products and pharmaceuticals, where phenolic hydroxyl groups are common structural motifs. researchgate.net A variety of reagents can be employed for the demethylation of aryl methyl ethers, with boron tribromide (BBr₃) being a particularly effective and widely used option. commonorganicchemistry.comchem-station.comcommonorganicchemistry.comresearchgate.netresearchgate.net

The reaction with BBr₃ is typically performed in an inert solvent such as dichloromethane (DCM) at low temperatures, often starting at -78 °C and gradually warming to room temperature. chem-station.comcommonorganicchemistry.com The mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a borate (B1201080) ester intermediate which is then hydrolyzed upon workup to yield the desired phenol. chem-station.com

Other reagents for O-demethylation include strong protic acids like hydrobromic acid (HBr), often at elevated temperatures, and nucleophilic reagents such as thiolates in polar aprotic solvents. commonorganicchemistry.comchem-station.com The choice of reagent can be critical to ensure the compatibility with other functional groups in the molecule. For instance, BBr₃ is generally considered a milder method compared to HBr, offering better functional group tolerance. commonorganicchemistry.com

In the case of this compound, the electronic and steric environment of the methoxy group will influence its reactivity. The presence of the ortho-bromo and meta-methyl groups may have an impact on the reaction rate and conditions required for efficient demethylation.

Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Solvent | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Boron tribromide (BBr₃) | -78 °C to room temperature | Dichloromethane | High efficiency, mild conditions | Moisture sensitive, corrosive | commonorganicchemistry.comchem-station.comcommonorganicchemistry.com |

| Hydrobromic acid (HBr) | Reflux | Acetic acid or neat | Inexpensive | Harsh conditions, low functional group tolerance | commonorganicchemistry.comchem-station.com |

| Thiolates (e.g., EtSNa) | Elevated temperatures | DMF, NMP | Good for sterically hindered ethers | Strong nucleophile, potential side reactions | commonorganicchemistry.comchem-station.com |

| Aluminum chloride (AlCl₃) | Room temperature to reflux | Dichloromethane | Lewis acid catalyst | Can promote other reactions (e.g., Friedel-Crafts) | google.com |

This compound as a Versatile Building Block

The combination of functional groups in this compound makes it a valuable building block for the synthesis of more complex molecules.

Substituted benzyl (B1604629) alcohols and brominated aromatic compounds are frequently utilized as key intermediates in the total synthesis of natural products and other biologically active molecules. acs.orgnih.gov The benzylic alcohol moiety of this compound can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, which can then be used in olefination, amidation, or esterification reactions. The hydroxyl group itself can be a nucleophile or can be converted into a good leaving group for substitution reactions. patsnap.comorganic-chemistry.org

The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide range of substituents at the C2 position of the benzene (B151609) ring. mit.edu This capability is particularly useful for constructing biaryl structures or for introducing carbon chains, which are common features in many complex natural products. The strategic placement of the bromine atom ortho to the benzylic alcohol allows for the potential of intramolecular reactions to form heterocyclic systems.

While specific examples of the integration of this compound into complex molecular scaffolds are not extensively reported, its structural motifs are present in precursors to various bioactive compounds. For instance, polysubstituted aromatic structures are central to many natural products, and this compound provides a pre-functionalized A-ring synthon. researchgate.net

The functional groups present in this compound also make it a potential precursor for the design of functional materials. The benzylic alcohol can be used as a monomer in polymerization reactions, for example, through condensation polymerization with other monomers to form polyesters or polyethers. The resulting polymers would have a regularly substituted aromatic ring in the backbone, which could influence their thermal and mechanical properties.

Furthermore, the bromine atom can be exploited for post-polymerization modification. For instance, a polymer derived from this compound could be subjected to cross-coupling reactions to introduce various functional groups along the polymer chain. This approach allows for the tuning of the polymer's properties, such as its solubility, optical properties, or its ability to coordinate with metal ions.

The phenolic derivative obtained after demethylation could also be a precursor for epoxy resins or other thermosetting polymers. The combination of the hydroxyl group and the bromine atom offers multiple reactive sites for creating cross-linked polymer networks.

The benzylic alcohol in this compound is a prochiral center, and its reactions can be controlled to produce chiral products. Stereoselective synthesis of chiral secondary and tertiary benzylic alcohols is an area of significant research interest, as these motifs are present in many pharmaceuticals and natural products. acs.orgorganic-chemistry.orgnih.gov

This compound can serve as a starting material for the synthesis of chiral secondary benzylic alcohols through enantioselective oxidation to the corresponding ketone followed by asymmetric reduction. Alternatively, the hydroxyl group can be activated and displaced by a nucleophile in a stereospecific manner. Nickel-catalyzed stereospecific cross-coupling reactions of benzylic ethers, esters, and carbamates have been developed, which proceed with either net inversion or retention of configuration. nih.govacs.org

Moreover, the benzylic alcohol can be used in stereoselective hydrogenolysis reactions. bohrium.com The stereochemical outcome of such reactions can be influenced by the choice of catalyst and reaction conditions. The development of multicatalytic protocols allows for the one-pot stereoselective synthesis of secondary benzylic alcohols from simpler starting materials, and this compound could potentially be integrated into such synthetic sequences. acs.org

Advanced Spectroscopic and Analytical Techniques for Research on 2 Bromo 5 Methoxy 4 Methylphenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. Through ¹H NMR and ¹³C NMR experiments, chemists can map out the precise connectivity of atoms and infer spatial arrangements.

For (2-Bromo-5-methoxy-4-methylphenyl)methanol, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule. This includes the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the benzylic alcohol group (-CH₂OH), the methyl protons (-CH₃), and the methoxy (B1213986) protons (-OCH₃). The chemical shift (δ) of each signal, reported in parts per million (ppm), provides information about the local electronic environment of the protons. Furthermore, the splitting pattern (spin-spin coupling) of the signals reveals the number of neighboring protons, allowing for the definitive assignment of the substitution pattern on the aromatic ring.

Despite the theoretical importance of this technique, specific, publicly available experimental ¹H and ¹³C NMR data for this compound could not be located in the performed searches.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with exceptional accuracy by measuring its mass-to-charge ratio (m/z). This technique provides a highly precise molecular weight, which is crucial for confirming the molecular formula.

For this compound (C₉H₁₁BrO₂), the monoisotopic mass is calculated to be 229.99425 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Time-of-Flight (TOF), would aim to measure this mass with precision in the parts-per-million (ppm) range.

In addition to accurate mass measurement, mass spectrometry provides information on the fragmentation pattern of the molecule. While detailed experimental fragmentation data is not available, computational predictions suggest the formation of several adducts under different ionization conditions. These predicted values are essential for identifying the compound in complex mixtures.

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 231.00153 |

| [M+Na]⁺ | 252.98347 |

| [M+NH₄]⁺ | 248.02807 |

| [M+K]⁺ | 268.95741 |

| [M-H]⁻ | 228.98697 |

| [M+H-H₂O]⁺ | 212.99151 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹), C-O stretches of the alcohol and ether (around 1050-1250 cm⁻¹), and C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light, leading to the promotion of electrons to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, would show characteristic absorption maxima (λmax) that are indicative of the substituted benzene chromophore.

However, specific experimental IR and UV-Vis spectral data for this compound were not found in the available search results.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, which is a solid at room temperature, this technique could provide unequivocal proof of its structure and conformation in the crystal lattice.

At present, there are no publicly available reports on the single-crystal X-ray structure of this compound.

Future Research Directions and Emerging Paradigms in Arylmethanol Chemistry

Development of Highly Selective and Sustainable Catalytic Systems for Halogenated Arylmethanols

The development of catalytic systems that are both highly selective and sustainable is a cornerstone of modern green chemistry. nih.gov For halogenated arylmethanols like (2-Bromo-5-methoxy-4-methylphenyl)methanol, the focus is on catalysts that can selectively transform one functional group while leaving others intact, using environmentally benign metals and reaction conditions.

Recent progress has moved beyond traditional palladium catalysts to more sustainable alternatives. Copper-based catalyst systems, for instance, have been developed for Ullmann-type C-O and C-N coupling reactions, which could utilize the bromo-substituted arylmethanol framework. researchgate.net Furthermore, nickel/photoredox dual catalysis has emerged as a powerful tool for forging C(sp³)–C(sp²) bonds using non-traditional precursors like alkyl alcohols and aryl carboxylic acids, opening new avenues for derivatizing the arylmethanol core. acs.org These methods often operate under milder conditions and tolerate a wider array of functional groups. acs.org

Another key area is the selective oxidation of the benzyl (B1604629) alcohol moiety. Heterogeneous catalysts, such as tungstate (B81510) (WO₄²⁻) immobilized on porous aromatic frameworks, have shown high efficiency in the selective oxidation of benzyl alcohol to benzoic acid, a transformation that could be applied to complex arylmethanols. mdpi.com

Table 1: Comparison of Emerging Catalytic Systems for Halogenated Arylmethanols

| Catalytic System | Key Features | Potential Application for this compound | Sustainability Aspect |

|---|---|---|---|

| Copper-Based Catalysts | Utilizes an earth-abundant metal; effective for Ullmann-type cross-coupling. researchgate.net | Ether or amine synthesis via reaction at the C-Br bond. | Reduces reliance on precious metals like palladium. |

| Nickel/Photoredox Dual Catalysis | Enables coupling of non-traditional partners under mild, light-driven conditions. acs.org | Novel C-C bond formation by coupling the alcohol with aryl acids. | Utilizes visible light as a renewable energy source. |

| Immobilized Tungstate (WO₄²⁻) | Heterogeneous catalyst, allowing for easy recovery and reuse; selective for alcohol oxidation. mdpi.com | Selective oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid. | Catalyst recyclability minimizes waste. |

| Biocatalysts (e.g., Halogenases) | High regio- and stereoselectivity under mild, aqueous conditions. numberanalytics.com | Selective halogenation or dehalogenation reactions. | Biodegradable catalysts operating in water. numberanalytics.com |

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Design

Table 2: Leading AI Platforms and Their Applications in Arylmethanol Synthesis

| AI Platform/Tool | Core Technology | Application in Synthesizing Arylmethanols |

|---|---|---|

| Synthia™ (Merck) | Rule-based expert system with advanced algorithms | Designing complex, multi-step syntheses for substituted arylmethanols. |

| IBM RXN for Chemistry | Natural Language Processing (NLP) Transformer models | Predicting reaction outcomes and generating synthetic procedures from molecular structures. chemcopilot.com |

| Chematica/ASKCOS | Network analysis and machine learning | Proposing retrosynthetic pathways and ranking them based on various metrics. |

| Reinforcement Learning Models | Deep reinforcement learning | Optimizing reaction conditions in real-time by learning from experimental feedback. unsw.edu.au |

Exploration of Novel Reactivity Modes for the Bromo-Methoxy-Methylphenylmethanol Framework

The this compound structure is rich with possibilities for exploring novel reactivity, owing to the interplay of its distinct functional groups. The ortho-relationship between the bromo and hydroxymethyl groups, combined with the electronic influence of the methoxy (B1213986) and methyl substituents, creates a unique chemical environment.

Future research could focus on tandem reactions that leverage this arrangement. For example, a directed ortho-metalation using the hydroxyl group could be followed by an intramolecular reaction or a coupling event at the bromine-bearing carbon. Alternatively, the bromo group serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon and heteroatom substituents.

A particularly innovative direction is the use of the alcohol itself as a reactive partner in non-traditional couplings. Transition-metal-free radical coupling, mediated by a simple base like t-BuONa, has been shown to enable the β-alkylation of one aromatic alcohol with another, a strategy that could generate novel molecular scaffolds from arylmethanol precursors. nih.gov

Table 3: Functional Groups of the Arylmethanol Framework and Their Novel Reactivity Potential

| Functional Group | Position/Role | Potential Novel Transformation |

|---|---|---|

| Hydroxymethyl (-CH₂OH) | Benzylic alcohol | Serve as an internal directing group for ortho-functionalization; participate in radical C-C coupling reactions. nih.gov |

| Bromo (-Br) | Ortho to -CH₂OH | Participate in tandem reactions involving initial cross-coupling followed by intramolecular cyclization. |

| Methoxy (-OCH₃) | Electron-donating group | Modulate ring electronics to enable regioselective dearomatization or cycloaddition reactions. |

| Combined Framework | Sterically and electronically tuned | Undergo metal-free, base-mediated rearrangements or fragmentations to generate novel reactive intermediates. |

Advancements in Flow Chemistry for Scalable and Efficient Production of Substituted Benzyl Alcohols

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for the production of fine chemicals, including substituted benzyl alcohols. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology provides superior control over reaction parameters such as temperature, pressure, and mixing. beilstein-journals.org This enhanced control often leads to higher yields, improved selectivity, and significantly shorter reaction times. beilstein-journals.org

For the synthesis of molecules like this compound, flow chemistry can improve the safety of handling hazardous reagents or intermediates due to the small reaction volumes at any given time. It also facilitates scalability; increasing production capacity is a matter of running the system for longer, rather than using larger, more hazardous reactors. The Swern oxidation of benzyl alcohol, for example, which can be problematic in batch due to side product formation, has been shown to proceed with 91% yield in flow compared to 49% in batch. beilstein-journals.org Continuous catalytic membrane reactors have also been successfully used for the aerobic oxidation of benzyl alcohol, demonstrating excellent stability and high selectivity. researchgate.net

Table 4: Comparison of Batch vs. Flow Synthesis for Benzyl Alcohol Oxidation

| Parameter | Traditional Batch Processing | Continuous-Flow Processing |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes beilstein-journals.org |

| Heat Transfer | Inefficient, potential for hot spots | Highly efficient due to high surface-area-to-volume ratio |

| Safety | Risks associated with large volumes of hazardous materials | Inherently safer due to small reactor volumes |

| Scalability | Requires re-optimization in larger vessels | "Scaling out" by running longer or in parallel |

| Typical Yield/Selectivity | Moderate, often with byproduct formation | Higher yields and selectivities are often achieved beilstein-journals.org |

Bio-inspired Synthesis and Biocatalytic Transformations of Arylmethanols

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, represents the pinnacle of green chemistry. These methods operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit exceptional selectivity, often obviating the need for protecting groups. nih.gov

For arylmethanols, several classes of enzymes are of particular interest. Aryl-alcohol oxidases (AAOs) and alcohol dehydrogenases (ADHs) can selectively oxidize the primary alcohol to the corresponding aldehyde or carboxylic acid. nih.govnih.gov These biocatalytic oxidations are highly attractive alternatives to methods using heavy metal oxidants. Whole-cell biotransformations have been developed to produce benzyl alcohol and its analogs from simple starting materials like L-phenylalanine or by the reduction of benzaldehyde. researchgate.netresearchgate.net The immobilization of whole cells in materials like alginate can enhance their stability and robustness, making them suitable for use in continuous flow reactors. researchgate.netmdpi.com The broad substrate specificity of some of these enzymes suggests they could be applied to more complex substrates like this compound.

Table 5: Key Enzyme Classes for Arylmethanol Transformations

| Enzyme Class | Transformation Catalyzed | Example Application |

|---|---|---|

| Aryl-Alcohol Oxidases (AAOs) | Oxidation of primary aryl alcohols to aldehydes using O₂. nih.gov | This compound → 2-Bromo-5-methoxy-4-methylbenzaldehyde |

| Alcohol Dehydrogenases (ADHs) | Reversible oxidation of alcohols to aldehydes/ketones. nih.gov | Synthesis of chiral arylmethanols or oxidation to aldehydes. |

| Halogenases | Regioselective addition of a halogen atom to a substrate. numberanalytics.com | Introduction or removal of bromine from the aromatic ring. |

| L-amino acid deaminase (LAAD) Cascade | Conversion of amino acids to aryl alcohols via a multi-enzyme pathway. researchgate.net | De novo synthesis of functionalized benzyl alcohols from bio-based feedstocks. |

Multi-component Reactions and Tandem Processes for Increased Molecular Complexity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach aligns with the principles of green chemistry by minimizing steps, purification, and waste. nih.gov Tandem processes, similarly, involve a sequence of intramolecular or intermolecular transformations that occur consecutively in one pot, rapidly building molecular complexity.

The this compound framework is an excellent starting point for such strategies. The alcohol can be oxidized to the corresponding aldehyde, which can then serve as a key component in well-known MCRs like the Biginelli, Hantzsch, or Ugi reactions. This would allow for the rapid generation of diverse libraries of complex, medicinally relevant heterocyclic scaffolds. rsc.org

A potential tandem process could involve a Suzuki coupling at the bromo position, followed by an in-situ, intramolecular cyclization triggered by a change in conditions, leading to the formation of complex polycyclic systems. These advanced synthetic strategies are crucial for efficiently exploring chemical space and accelerating the discovery of new molecules with valuable properties.

Q & A

Q. What are the common synthetic routes for (2-Bromo-5-methoxy-4-methylphenyl)methanol, and what mechanistic considerations apply?

Answer: A prevalent method involves the reduction of a nitro precursor, such as (2-Nitro-5-methoxy-4-methylphenyl)methanol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). Bromination via electrophilic aromatic substitution (EAS) may precede or follow methoxy/methyl group installation, depending on substituent directing effects. Steric hindrance from the methyl group at the 4-position requires careful optimization of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., bromine’s deshielding effect, methoxy singlet at ~3.8 ppm).

- X-ray Crystallography : Resolves stereoelectronic effects and confirms molecular geometry (e.g., dihedral angles between substituents) .

- HPLC-MS : Validates purity and molecular ion ([M+H]⁺) using reverse-phase C18 columns with methanol/water gradients .

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting vs. X-ray geometry) be resolved?

Answer: Contradictions may arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). Use variable-temperature NMR to probe conformational flexibility. Compare DFT-calculated chemical shifts (GIAO method) with experimental data to validate static vs. dynamic models .

Q. What challenges arise in refining its crystal structure using SHELX, and how are they addressed?

Answer: Disorder in the bromine or methoxy groups can complicate refinement. Strategies include:

Q. How can computational modeling predict its reactivity in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic centers (e.g., para to bromine). Solvent effects (PCM model) and transition-state analysis (NEB method) predict SNAr vs. elimination pathways .

Q. What role does this compound play in drug discovery as a synthetic intermediate?

Answer: The hydroxymethyl group serves as a handle for conjugation (e.g., esterification with pharmacophores). The bromine atom enables cross-coupling reactions (Suzuki-Miyaura) to introduce aryl/heteroaryl motifs in kinase inhibitors or antimicrobial agents .

Q. How do regulatory guidelines (e.g., IFRA) influence its use in fragrance-related research?

Answer: While not directly regulated, structural analogs (e.g., 2-methoxy-4-methylphenol) have IFRA restrictions due to sensitization risks. Researchers must assess metabolic byproducts (e.g., quinone methides) via Ames tests or in vitro CYP450 assays .

Q. What chromatographic methods separate its regioisomers (e.g., 3-bromo vs. 5-bromo derivatives)?

Answer:

- HILIC Chromatography : Explores polarity differences from substituent positioning.

- Chiralpak IA Columns : Resolve enantiomers if asymmetric centers form during synthesis .